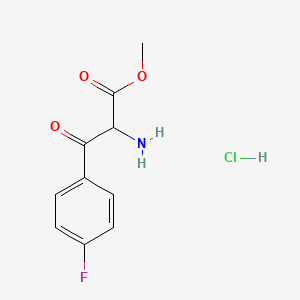
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is an organic compound with the molecular formula C10H12ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-nitro-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate or 2-amino-3-(4-bromophenyl)-3-oxopropanoate.
科学的研究の応用
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
Uniqueness
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C10H11ClFNO3 |
|---|---|
分子量 |
247.65 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-fluorophenyl)-3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C10H10FNO3.ClH/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6;/h2-5,8H,12H2,1H3;1H |
InChIキー |
JCSNPXVQWWGQMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)F)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
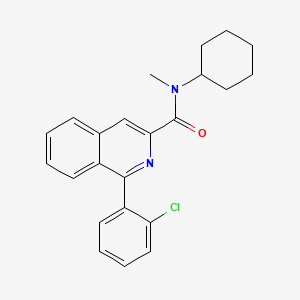
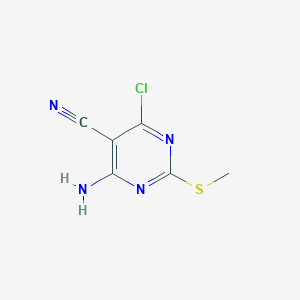
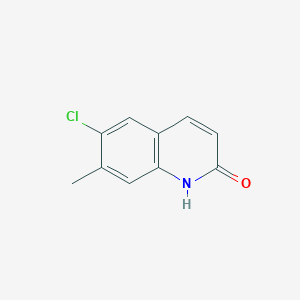
![2-[(4-Fluorophenyl)(hydroxy)methylene]malononitrile](/img/structure/B8491977.png)
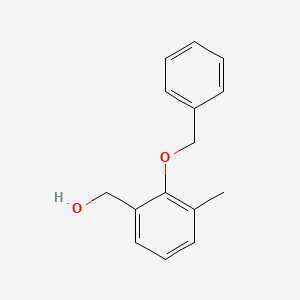
![Carbamic acid,[2-amino-4-(trifluoromethoxy)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8491981.png)
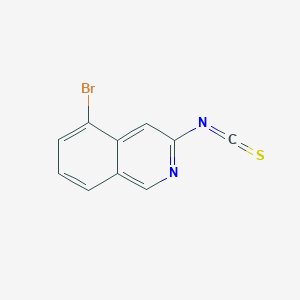
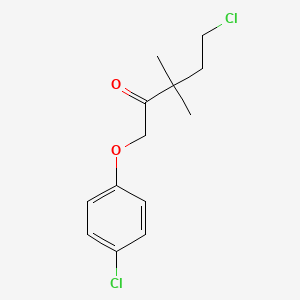
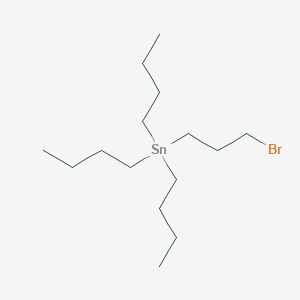
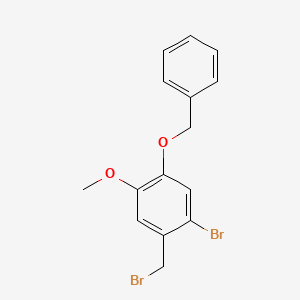

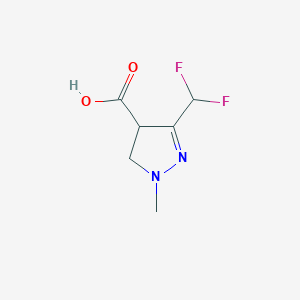
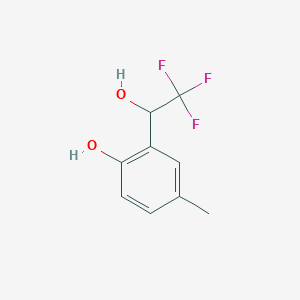
![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)
